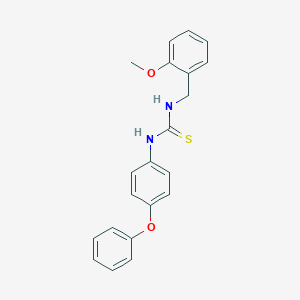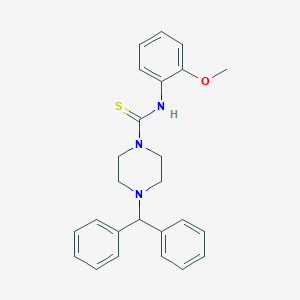![molecular formula C22H13BrClIN2O B215893 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215893.png)
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to modulate the release of neurotransmitters in the brain and to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments include its potential as a neuroprotective agent, its ability to inhibit cancer cell growth, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for further research on 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on various signaling pathways and gene expression.
2. Studies on the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases.
3. Studies on the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the potential use of this compound as an anti-inflammatory and antioxidant agent in various disease models.
5. Studies on the potential toxicity of this compound and its effects on various organs and systems in the body.
合成法
The synthesis of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been achieved through various methods, including the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromoacetophenone in the presence of a base, and the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromostyrene in the presence of a palladium catalyst. The yield and purity of the synthesized compound can vary depending on the method used.
科学的研究の応用
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience research, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In addition, this compound has also been studied for its anti-inflammatory and antioxidant properties.
特性
分子式 |
C22H13BrClIN2O |
|---|---|
分子量 |
563.6 g/mol |
IUPAC名 |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-chlorophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H13BrClIN2O/c23-15-4-1-14(2-5-15)3-12-21-26-20-11-8-17(25)13-19(20)22(28)27(21)18-9-6-16(24)7-10-18/h1-13H/b12-3+ |
InChIキー |
PENHEODOXUIYQI-KGVSQERTSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)